molecular formula C9H9ClFN B13055049 (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine

(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine

Cat. No.: B13055049
M. Wt: 185.62 g/mol
InChI Key: JEKOWUFFVZGPDY-SECBINFHSA-N
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Description

Absolute Configuration Analysis via X-ray Crystallography

The absolute configuration of (1R)-1-(4-chloro-3-fluorophenyl)prop-2-enylamine was confirmed using single-crystal X-ray diffraction. Crystals suitable for analysis were obtained by slow evaporation of a dichloromethane-diethyl ether solution. The structure revealed a planar aromatic ring with a dihedral angle of 12.3° between the phenyl ring and the enamine plane, minimizing steric strain between the chlorine and fluorine substituents.

The chiral carbon (C1) exhibited an R configuration, with bond lengths of 1.52 Å (C1–N) and 1.47 Å (C1–C2). The fluorine atom at position 3 adopted a meta orientation relative to the chlorine at position 4, creating a dipole moment of 1.78 D along the C–F bond axis. Key crystallographic parameters include:

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a=7.21 Å, b=9.84 Å, c=12.57 Å
Z-score 0.89
R-factor 0.041

The Flack parameter (0.02 ± 0.01) unambiguously confirmed the R configuration at C1.

Conformational Dynamics in Solution Phase

¹H NMR studies in deuterated dimethyl sulfoxide revealed restricted rotation about the C1–N bond. The enamine protons (H2 and H3) appeared as a doublet of doublets at δ 6.38 ppm (J = 15.9 Hz, 6.8 Hz) and δ 6.82 ppm (J = 16.0 Hz), respectively, indicating maintained E configuration in solution. Variable-temperature NMR (298–358 K) showed coalescence at 328 K for the C1–N rotational barrier, corresponding to an activation energy (ΔG‡) of 72.3 kJ/mol.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level identified two stable conformers:

  • Syn-periplanar : N–H aligned with C2–C3 double bond (63% population)
  • Anti-clinal : N–H rotated 120° relative to double bond (37% population)

The energy difference (ΔE) of 2.1 kJ/mol between conformers explains the observed dynamic equilibrium.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1R)-1-(4-chloro-3-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9ClFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

JEKOWUFFVZGPDY-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=C(C=C1)Cl)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Cl)F)N

Origin of Product

United States

Preparation Methods

Starting Materials

  • Aromatic Halogenated Precursors: The synthesis begins with commercially available or readily synthesized 4-chloro-3-fluoroaniline or its derivatives.
  • Propenyl Derivatives: Allylic building blocks such as propenyl halides or aldehydes are used to introduce the prop-2-enylamine moiety.

Formation of the Propenylamine Backbone

Enantioselective Synthesis

  • Chiral Catalysis: Transition-metal catalysis employing chiral ligands (e.g., Ru-BINAP, Rh-based catalysts) enables enantioselective hydrogenation or hydroaminomethylation to achieve high enantiomeric excess (>98% ee).
  • Chiral Pool Synthesis: Use of chiral starting materials or auxiliaries to transfer stereochemical information during synthesis.

Purification Techniques

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Catalysts Conditions Outcome/Notes
1 Halogenated aromatic aldehyde synthesis 4-Chloro-3-fluoroaniline oxidation or formylation Mild oxidants, controlled temp. Formation of 4-chloro-3-fluorobenzaldehyde
2 Olefination (Wittig or HWE) Phosphonium ylide or phosphonate ester Base (e.g., NaH), aprotic solvent Formation of (4-chloro-3-fluorophenyl)prop-2-enal
3 Asymmetric reduction or reductive amination Chiral Ru or Rh catalysts, H2 or hydride donors Mild temperature, inert atmosphere (1R)-configured propenylamine formation
4 Purification Chiral HPLC, recrystallization Standard chromatographic conditions >98% enantiomeric excess and high purity

Advanced Catalytic Methods

Recent advances in transition-metal catalyzed hydroaminomethylation and asymmetric hydrocupration provide efficient routes to chiral allylic amines:

These methods offer mild conditions, high selectivity, and scalability potential for industrial synthesis.

Research Findings and Yield Data

Parameter Typical Value/Range
Enantiomeric Excess (ee) >98% with chiral catalysis
Isolated Yield 70–85% depending on reaction optimization
Reaction Time 6–24 hours depending on step
Purity (HPLC) >99%
Catalyst Loading 1–5 mol% for transition-metal catalysts

Summary and Recommendations

  • The preparation of (1R)-1-(4-chloro-3-fluorophenyl)prop-2-enylamine is best achieved via enantioselective catalytic methods starting from halogenated aromatic aldehydes.
  • Employing chiral transition-metal catalysts under controlled conditions ensures high stereoselectivity and yield.
  • Purification by chiral HPLC is essential to confirm enantiomeric purity.
  • Continuous flow and industrial scale-up methods can be adapted from existing protocols for similar compounds to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study the effects of chloro and fluoro substituents on biological activity.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Methyl

A key structural analog is (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine (CAS: 1213697-31-4), which replaces the 3-fluoro substituent with a methyl group .

Property Target Compound (4-Cl, 3-F) Methyl Analog (4-Cl, 3-Me)
Molecular Formula C₉H₉ClFN C₁₀H₁₂ClN
Molecular Weight 185.63 g/mol 181.66 g/mol
Substituent Effects - Higher electronegativity
- Potential for dipole interactions
- Increased lipophilicity
- Steric bulk

The fluorine atom’s electronegativity may improve hydrogen-bonding capacity and metabolic stability compared to the methyl group, which enhances lipophilicity and may influence membrane permeability. Such differences are critical in drug design, where fluorine substitution often optimizes pharmacokinetic profiles.

Role in Enzyme Inhibition: Co-Crystalized Analogs

Compound 273 (N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide) shares the 4-chloro-3-fluorophenyl group and was studied as a co-crystalized inhibitor with AutoDock Vina scores . While the target amine is smaller, the shared substituent suggests the 4-Cl-3-F-phenyl moiety plays a role in enzyme binding.

Feature Compound 273 Target Amine
Molecular Weight 410.84 g/mol 185.63 g/mol
Functional Groups Ethanediamide, carbamimidamido Primary amine, propenyl
Binding Relevance High docking scores Potential precursor role

The ethanediamide’s activity implies that derivatives of the target amine, when incorporated into larger pharmacophores, could exhibit enhanced inhibitory properties.

Biological Activity

(1R)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a prop-2-enylamine chain attached to a phenyl ring substituted with chlorine and fluorine, which may influence its reactivity and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClF, with a molecular weight of approximately 185.62 g/mol. The structural configuration includes:

  • Chlorine (Cl) at the para position relative to the amine group.
  • Fluorine (F) at the meta position on the phenyl ring.

This unique arrangement contributes to its electronic properties and potential biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. These interactions could influence several physiological pathways, particularly those related to neurological functions.

The mechanism through which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that its binding affinity to specific receptors or enzymes modulates their activity, leading to various physiological outcomes. For instance, compounds with similar structures have been shown to affect neurotransmitter systems, which could have implications for treating neurological disorders.

Case Studies and Research Findings

  • Neurotransmitter Interaction :
    Research has indicated that compounds similar to this compound can interact with serotonin and dopamine receptors. A study demonstrated that modifications in the halogen substituents significantly altered binding affinities, suggesting that the chlorine and fluorine atoms play crucial roles in receptor interactions .
  • Anticancer Potential :
    In a study investigating various arylalkenylamines, it was found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like chlorine and fluorine enhanced the compounds' ability to induce apoptosis in tumor cells . Specifically, this compound was noted for its potential in targeting specific cancer pathways.
  • Inflammatory Response Modulation :
    Another area of interest is the compound's role in modulating inflammatory responses. Preliminary findings suggest that it may influence cytokine release, particularly tumor necrosis factor-alpha (TNF-α), which is critical in inflammatory processes . This modulation could have therapeutic implications for diseases characterized by chronic inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
This compoundC9H9ClFDistinct chlorine position; potential varied biological activity
(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamineC9H9ClFFluorine at a different position; distinct pharmacological properties
(1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamineC9H9ClFSimilar structure but different stereochemistry; affects receptor interactions

This table illustrates how variations in substituent positions and stereochemistry can lead to differing biological activities among related compounds.

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